![molecular formula C21H19N5O3 B3012015 N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251692-17-7](/img/structure/B3012015.png)

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

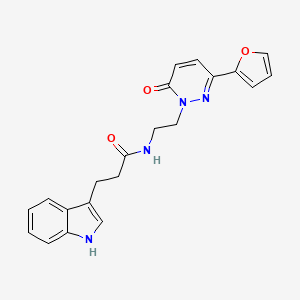

The compound N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a chemical entity that appears to be related to a class of compounds that include triazolo[4,3-a]pyrazines. These compounds have been studied for their potential pharmacological properties, such as antibronchoconstrictor activity, as seen in the related compound 3-acetamido-6-methyl-8-n-propyl-s-triazolo[4,3-a]pyrazine (I.C.I. 58,301) .

Synthesis Analysis

The synthesis of related triazolo[4,3-a]pyrazine compounds involves multiple stages, starting from sodium [14C] cyanide, as described for the preparation of I.C.I. 58,301 . The overall yield of such a synthesis can be around 26.0%, indicating a moderately efficient process. The specific steps and conditions for the synthesis of N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are not detailed in the provided papers, but it can be inferred that similar synthetic routes may be applicable.

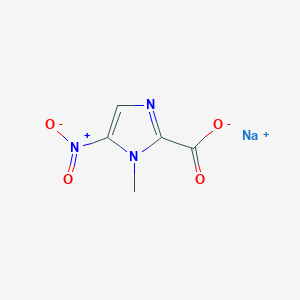

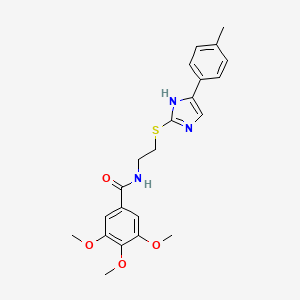

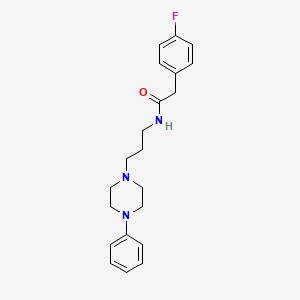

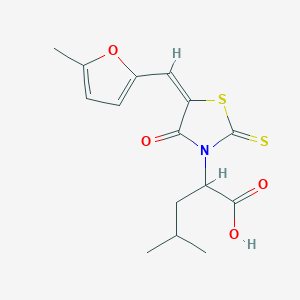

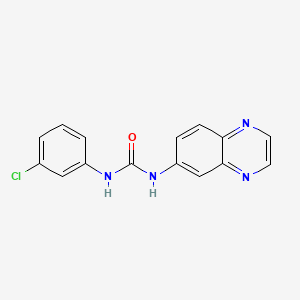

Molecular Structure Analysis

The molecular structure of triazolo[4,3-a]pyrazines is characterized by a fused triazole and pyrazine ring system. The presence of various substituents, such as acetamido, methyl, and propyl groups, can significantly influence the chemical and biological properties of these molecules . The specific molecular interactions and conformational dynamics of N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide would require further analysis through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The metabolism of triazolo[4,3-a]pyrazines in animals involves several pathways, including N-deacetylation, hydroxylation of alkyl side chains, and N-methylation in the heterocyclic ring . These reactions lead to the formation of various metabolites, which can be less biologically active than the parent compound. The specific chemical reactions and metabolic pathways for N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide would need to be elucidated through in vitro and in vivo studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolo[4,3-a]pyrazines, such as solubility, stability, and reactivity, are influenced by their molecular structure. The compound I.C.I. 58,301 is well absorbed after oral administration, extensively metabolized, and rapidly excreted in urine . These properties are crucial for the pharmacokinetic profile of a drug. For a comprehensive analysis of the physical and chemical properties of N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, experimental data such as melting point, boiling point, partition coefficient, and stability under various conditions would be required.

Applications De Recherche Scientifique

Synthesis and Biological Activities

This compound and its derivatives have been synthesized as part of studies exploring new anticancer and antimicrobial agents. For example, the synthesis of various heterocycles incorporating an antipyrin moiety has demonstrated potential anticancer and antimicrobial activities, highlighting the utility of these compounds in developing new therapeutic agents (Riyadh, Kheder, & Asiry, 2013).

Anticonvulsant Activity

Alkanamide derivatives bearing 5-membered heterocyclic rings such as pyrazole and 1,2,4-triazole have been synthesized and evaluated for their anticonvulsant activity. These studies indicate that specific structural features can lead to superior anticonvulsant activities, contributing to the development of new therapeutic agents for seizure disorders (Tarikogullari, Kilic, Erol, & Pabuccuoglu, 2010).

Antimicrobial and Antifungal Activity

Research on pyrazoline and pyrazole derivatives has shown that these compounds possess significant antimicrobial and antifungal properties. Such findings support the exploration of these heterocycles in developing new antimicrobial and antifungal agents, with potential applications in combating infectious diseases (Hassan, 2013).

Insecticidal Applications

The creation of novel heterocycles incorporating a thiadiazole moiety has been investigated for their potential as insecticidal agents against various pests. This research suggests that these compounds could offer new solutions for pest control, contributing to agricultural productivity and protection (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Chemical Synthesis and Reactions

Studies have also focused on the cyclocondensation reactions and synthesis of new pyridine, pyrazole, and triazolopyrimidine derivatives. These chemical investigations are crucial for expanding the chemical space of heterocyclic compounds, with potential implications in various fields of chemistry and material science (Desenko, Komykhov, Orlov, & Meier, 1998).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-14-7-6-8-15(2)18(14)23-17(27)13-26-21(28)25-12-11-22-20(19(25)24-26)29-16-9-4-3-5-10-16/h3-12H,13H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXGYJGLFYEFFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-Ethyl-piperidin-1-yl)-phenyl]-succinamic acid](/img/structure/B3011940.png)

![N-[1-hydroxy-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B3011945.png)